molecular formula C9H13NO2 B3243127 (5-Isopropoxypyridin-3-yl)methanol CAS No. 1546841-49-9

(5-Isopropoxypyridin-3-yl)methanol

Cat. No.: B3243127
CAS No.: 1546841-49-9
M. Wt: 167.2 g/mol
InChI Key: ULHVHTWVCFXUSW-UHFFFAOYSA-N
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Description

(5-Isopropoxypyridin-3-yl)methanol (CAS: 1546841-49-9) is a pyridine derivative with the molecular formula C₉H₁₃NO₂ and a molecular weight of 167.205 g/mol. It features a pyridine ring substituted with an isopropoxy group at position 5 and a hydroxymethyl group (-CH₂OH) at position 2. Key physicochemical properties include a boiling point of 300.7 ± 27.0 ℃ and a density of 1.1 ± 0.1 g/cm³ . The compound’s structure combines the aromaticity of pyridine with the steric and electronic effects of the isopropoxy substituent, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

(5-propan-2-yloxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7(2)12-9-3-8(6-11)4-10-5-9/h3-5,7,11H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHVHTWVCFXUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropoxypyridin-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate pyridine derivative.

    Substitution Reaction: An isopropoxy group is introduced at the fifth position of the pyridine ring through a nucleophilic substitution reaction.

    Reduction Reaction:

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the efficiency and yield of the substitution and reduction reactions.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Isopropoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate, chromium trioxide.

    Reduction Reagents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Various alcohol derivatives.

    Substitution Products: Compounds with different functional groups replacing the isopropoxy group.

Scientific Research Applications

(5-Isopropoxypyridin-3-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is utilized in studies investigating the biological activity of pyridine derivatives.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-Isopropoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous pyridine methanol derivatives differ primarily in substituent groups at positions 2, 5, or 6 of the pyridine ring. These variations significantly influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Table 1: Physicochemical Properties of Selected Pyridine Methanol Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Boiling Point (℃) Density (g/cm³)
(5-Isopropoxypyridin-3-yl)methanol 5-isopropoxy, 3-CH₂OH C₉H₁₃NO₂ 167.205 300.7 ± 27.0 1.1 ± 0.1
(5-Methylpyridin-3-yl)methanol 5-methyl, 3-CH₂OH C₇H₉NO 123.15 256 1.092
(5-Phenylpyridin-3-yl)methanol 5-phenyl, 3-CH₂OH C₁₂H₁₁NO 185.22 Not reported Not reported
(5-Chloro-2-methoxypyridin-3-yl)methanol 5-chloro, 2-methoxy, 3-CH₂OH C₈H₈ClNO₂ 187.61 (calculated) Not reported Not reported
(3,6-Dichloro-5-methoxypyridin-2-yl)methanol 3,6-dichloro, 5-methoxy, 2-CH₂OH C₇H₇Cl₂NO₂ 220.05 (calculated) Not reported Not reported

Key Findings:

Substituent Effects on Physicochemical Properties: The isopropoxy group in this compound contributes to its higher molecular weight and boiling point compared to simpler derivatives like (5-Methylpyridin-3-yl)methanol. The bulkier isopropoxy group also increases lipophilicity, which may enhance membrane permeability in biological systems . Halogenated derivatives (e.g., 5-chloro, 3,6-dichloro) exhibit higher molecular weights due to chlorine atoms but lack reported boiling points, likely due to stability challenges during measurement .

Biological Relevance: Studies on structurally similar compounds (e.g., oleanolic acid and hederagenin) suggest that shared scaffolds often correlate with overlapping mechanisms of action (MOAs) in biological systems. For example, molecular docking analyses reveal that substituent variations can alter protein-binding affinities while retaining core interactions . The hydroxymethyl group at position 3 in all listed derivatives provides a reactive site for further functionalization, such as esterification or oxidation, enabling tailored applications in drug design .

Synthetic Accessibility :

  • Derivatives with smaller substituents (e.g., methyl, chloro) are typically synthesized via straightforward routes, such as nucleophilic substitution or condensation reactions. In contrast, bulkier groups like isopropoxy may require optimized conditions to avoid steric hindrance .

Biological Activity

(5-Isopropoxypyridin-3-yl)methanol, a pyridine derivative, features an isopropoxy group at the fifth position and a methanol group at the third position of the pyridine ring. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, influencing several biochemical pathways. However, detailed studies are necessary to fully elucidate its mechanisms and specific interactions.

Research Findings

  • GSK-3β Inhibition : Recent studies have indicated that derivatives of pyridine compounds, including those with isopropoxy substitutions, exhibit significant inhibition of glycogen synthase kinase 3 beta (GSK-3β). For instance, certain compounds with an isopropoxypyridinyl group demonstrated enhanced potency compared to their pyridinyl analogs, suggesting a structure-activity relationship that favors the isopropoxy substitution for improved biological efficacy .
  • CNS Penetration : Some research highlights that compounds similar to this compound can effectively cross the blood-brain barrier, indicating potential applications in treating central nervous system disorders. The presence of the isopropoxy group may facilitate better absorption and distribution properties .

Case Study 1: GSK-3β Inhibitors

A study focused on the design and synthesis of imidazopyridine derivatives found that those featuring an isopropoxy substituent showed promising GSK-3β inhibition with IC50 values in the nanomolar range. The structural analysis confirmed favorable binding interactions with the enzyme, enhancing our understanding of how such modifications can lead to improved therapeutic agents .

Case Study 2: CNS Drug Development

Another investigation into substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines revealed that compounds with ether groups like isopropoxy exhibited favorable pharmacokinetic profiles in rodent models, leading to further exploration for CNS-related applications .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

Compound NameSubstituentBiological ActivityNotable Findings
This compoundIsopropoxyGSK-3β inhibitionEnhanced potency in derivatives
(5-Methoxypyridin-3-yl)methanolMethoxyModerate biological activityLess potent than isopropoxy variant
(5-Ethoxypyridin-3-yl)methanolEthoxyLimited activityLower solubility

This table illustrates that while all these compounds share a similar pyridine backbone, variations in substituents significantly impact their biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Isopropoxypyridin-3-yl)methanol
Reactant of Route 2
(5-Isopropoxypyridin-3-yl)methanol

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